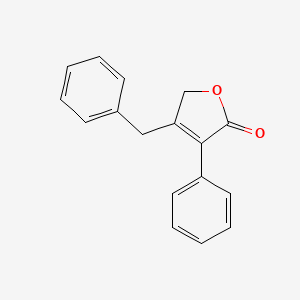

3-phenyl-4-(phenylmethyl)-2(5H)-furanone

Overview

Description

Mechanism of Action

Target of Action

Gymnoascolide A has been found to target α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP-1B) . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, while PTP-1B is a negative modulator of insulin and leptin signaling, playing a critical role in the control of glucose and energy homeostasis .

Mode of Action

Gymnoascolide A exhibits important inhibitory activity against yeast α-glucosidase . It also inhibits calcium-induced contractions in isolated rat aortic rings, indicating vasodilatory activity . Furthermore, it has been found to reduce the viral load in the supernatant of human coronavirus OC43 .

Biochemical Pathways

The compound’s inhibitory action on α-glucosidase can affect the carbohydrate digestion pathway, potentially leading to a reduction in postprandial hyperglycemia . Its vasodilatory activity suggests an impact on vascular smooth muscle contraction pathways .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for gymnoascolide A are not readily available, it’s known that the compound significantly reduced the postprandial peak in mice during a sucrose tolerance test at the doses of 5.16 and 10 mg/kg . This suggests that the compound is absorbed and distributed in the body to exert its effects.

Result of Action

The inhibition of α-glucosidase by gymnoascolide A can lead to a decrease in the breakdown of carbohydrates, thereby reducing postprandial hyperglycemia . Its vasodilatory activity can result in the relaxation of vascular smooth muscle, potentially improving blood flow . Additionally, its antiviral activity against human coronavirus OC43 suggests potential utility in viral infection management .

Action Environment

The efficacy and stability of gymnoascolide A can be influenced by various environmental factors. For instance, the compound’s antiviral activity may vary depending on the viral load and the physiological state of the host cells

Biochemical Analysis

Biochemical Properties

4-benzyl-3-phenyl-5H-furan-2-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in vasodilation. This compound has been shown to inhibit calcium-induced vasoconstriction in aortic rings, suggesting that it interacts with calcium channels or related proteins

Cellular Effects

The effects of 4-benzyl-3-phenyl-5H-furan-2-one on various cell types and cellular processes are profound. In vascular smooth muscle cells, this compound induces relaxation by inhibiting calcium influx, which is crucial for muscle contraction . This inhibition likely affects cell signaling pathways that rely on calcium as a secondary messenger. Furthermore, 4-benzyl-3-phenyl-5H-furan-2-one may influence gene expression related to vascular function, although specific genes and pathways have yet to be identified.

Molecular Mechanism

At the molecular level, 4-benzyl-3-phenyl-5H-furan-2-one exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, the compound prevents calcium ions from entering the cells, thereby reducing muscle contraction and promoting vasodilation . This mechanism is crucial for its role as a vasodilator and highlights the potential therapeutic applications of 4-benzyl-3-phenyl-5H-furan-2-one in conditions characterized by excessive vasoconstriction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-benzyl-3-phenyl-5H-furan-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or heat. Long-term studies have shown that 4-benzyl-3-phenyl-5H-furan-2-one can maintain its vasodilatory effects over extended periods, although its potency may diminish due to gradual degradation . These findings underscore the importance of proper storage and handling to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 4-benzyl-3-phenyl-5H-furan-2-one vary with different dosages in animal models. At low doses, the compound effectively induces vasodilation without significant adverse effects. At higher doses, 4-benzyl-3-phenyl-5H-furan-2-one may cause toxicity, including hypotension and potential damage to vascular tissues . These dosage-dependent effects highlight the need for careful dose optimization in potential therapeutic applications.

Metabolic Pathways

4-benzyl-3-phenyl-5H-furan-2-one is involved in metabolic pathways related to its biotransformation and elimination. The compound is likely metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into more water-soluble metabolites for excretion . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 4-benzyl-3-phenyl-5H-furan-2-one is transported and distributed through passive diffusion and possibly active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Its distribution within the body is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-benzyl-3-phenyl-5H-furan-2-one is critical for its activity and function. The compound is likely localized in the cytoplasm and may accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with calcium channels and other target proteins . Post-translational modifications or targeting signals may direct 4-benzyl-3-phenyl-5H-furan-2-one to these compartments, enhancing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gymnoascolide A can be synthesized using chemoselective S(N)2’ coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate, followed by chemoselective allylic substitution of bromide in 3-(bromomethyl)-4-phenylfuran-2,5-dione with phenylmagnesium bromide .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Gymnoascolide A undergoes various chemical reactions, including reduction and substitution reactions . For example, it can be reduced with palladium on carbon to yield a mixture of enantiomers .

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) is used as a catalyst for reduction reactions.

Substitution: Phenylmagnesium bromide is used for chemoselective allylic substitution.

Major Products:

Scientific Research Applications

Gymnoascolide A has several scientific research applications:

Biology and Medicine: It exhibits significant inhibitory activity against enzymes such as α-glucosidase and protein tyrosine phosphatase 1B, making it a potential candidate for diabetes treatment.

Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Comparison with Similar Compounds

Gymnoascolide B and C: These are aromatic butenolides isolated from the same fungal species and share similar structural features.

Xanthones (Sydowinin A and B): These compounds also exhibit enzyme inhibitory activities but differ in their core structures and specific biological effects.

Uniqueness: Gymnoascolide A is unique due to its dual inhibitory activity against both α-glucosidase and protein tyrosine phosphatase 1B, which are critical targets for diabetes management . Its vasodilatory properties further distinguish it from other similar compounds .

Biological Activity

3-Phenyl-4-(phenylmethyl)-2(5H)-furanone is a compound belonging to the furanone family, characterized by its unique structure that includes a furan ring with phenyl and phenylmethyl substituents. This structural configuration contributes to its diverse biological activities, which have been the subject of various research studies. This article summarizes the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₂O

- Molecular Weight : 224.25 g/mol

- Structural Features : The presence of both phenyl and phenylmethyl groups enhances its biological reactivity and interaction with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Activity : Research indicates that furanones can inhibit certain bacterial strains, suggesting potential applications in combating bacterial infections.

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, potentially useful in treating chronic inflammatory diseases. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may have neuroprotective effects that warrant exploration for treating neurodegenerative diseases.

- Antioxidant Capacity : The compound's ability to scavenge free radicals suggests potential applications in protecting cells from oxidative stress.

- Chemopreventive Potential : Preliminary studies indicate that this compound could be a candidate for chemoprevention research, targeting cancer initiation and progression.

Antibacterial Activity

A study conducted on various furan derivatives demonstrated that this compound exhibited significant antibacterial activity against specific strains of bacteria. This activity was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit growth.

Anti-inflammatory Mechanisms

In vitro assays revealed that this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. These findings support its potential use in treating inflammatory conditions.

Neuroprotective Studies

Research involving animal models of neurodegeneration indicated that the administration of this compound resulted in reduced neuronal loss and improved cognitive function. This suggests a protective effect against neurodegenerative processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Phenyl-2(5H)-furanone | Furan ring with one phenyl group | Simpler structure; less diverse reactivity |

| 4-Hydroxy-3-(phenylmethyl)-2(5H)-furanone | Hydroxyl group on furan ring | Increased polarity; potential for hydrogen bonding |

| 4-Methylthio-3-(phenylmethyl)-2(5H)-furanone | Methylthio group addition | Enhanced lipophilicity; different biological activity |

The unique combination of substituents in this compound contributes to its distinct biological profile compared to these similar compounds.

Properties

IUPAC Name |

3-benzyl-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTHRDSFKNSBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Gymnoascolide A?

A1: Gymnoascolide A has been identified as a potential antifungal agent. [] Additionally, research indicates it displays inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. [] This suggests potential applications in managing conditions like diabetes.

Q2: From what natural sources can Gymnoascolide A be obtained?

A2: Gymnoascolide A was first isolated from the Australian soil ascomycete Gymnoascus reessii. [] It has also been found in other fungal species, including Malbranchea filamentosa [, ] and Nigrospora sphaerica. [] Interestingly, Nigrospora sphaerica was identified as a marine source of this compound, marking its first isolation from a marine environment. []

Q3: Are there any reported synthetic routes for Gymnoascolide A?

A3: Yes, several synthetic approaches for Gymnoascolide A have been developed. Key reactions include chemoselective SN2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate and chemoselective allylic substitution of bromide in 3-(bromomethyl)-4-phenylfuran-2,5-dione with phenylmagnesium bromide. [, ] Regioselective N-Selectride-induced reduction of 3-benzyl-4-phenylfuran-2,5-dione is another crucial step in its synthesis. []

Q4: Can the structure of Gymnoascolide A be modified to potentially enhance its biological activity?

A4: Research suggests that structural modifications of Gymnoascolide A can influence its activity. For instance, reduction of Gymnoascolide A with Pd/C yields a mixture of enantiomers that demonstrate similar α-glucosidase inhibitory activity but might possess improved drug-likeness properties. [] This indicates that exploring structural analogs could lead to the discovery of derivatives with enhanced potency or a better pharmacological profile.

Q5: What analytical techniques are commonly employed for the characterization and quantification of Gymnoascolide A?

A5: Various spectroscopic methods are crucial for the structural elucidation of Gymnoascolide A. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] For purification and isolation purposes, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed. []

Q6: Have any studies investigated the mechanism of action of Gymnoascolide A against α-glucosidase?

A6: Yes, kinetic studies indicate that Gymnoascolide A acts as a mixed-type inhibitor of α-glucosidase. [] Furthermore, docking analysis suggests that it might bind to an allosteric site on the enzyme, rather than directly competing with the substrate binding site. [] This allosteric mode of inhibition could be advantageous in drug development due to its potential for higher selectivity and lower risk of adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.